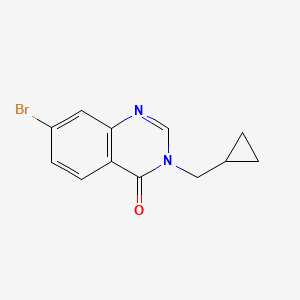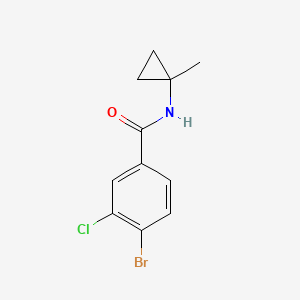![molecular formula C11H21N3O B7973922 N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973922.png)
N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide: is a complex organic compound featuring a bicyclic structure with nitrogen atoms at specific positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is a type of multicomponent reaction (MCR). This method involves the reaction of an azomethine ylide with an activated alkene, followed by reduction and lactamization steps . The general reaction conditions include:
Formation of Azomethine Ylide: This is achieved by the condensation of an aldehyde with an amine.
Cycloaddition: The azomethine ylide reacts with an activated alkene to form the bicyclic structure.
Reduction and Lactamization: The intermediate product undergoes reduction, typically using hydrogenation or other reducing agents, followed by lactamization to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxamide group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted bicyclic compounds.
科学研究应用
N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as receptors and enzymes.
Biological Studies: It is used in the study of biological pathways and mechanisms, including its role as a ligand in receptor binding studies.
Materials Science: The unique structural properties of this compound make it useful in the development of novel materials, including polymers and nanomaterials.
Catalysis: It can serve as a catalyst or a catalyst precursor in various organic reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism by which N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Enzymes: It may act as an inhibitor or activator of enzymes, affecting metabolic processes.
Ion Channels: The compound can interact with ion channels, altering ion flow and cellular excitability.
The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide can be compared with other similar compounds, such as:
3,9-Diazabicyclo[4.2.1]nonane Derivatives: These compounds share the bicyclic structure but differ in their substituents, leading to variations in their chemical and biological properties.
Bicyclo[3.3.1]nonane Derivatives: These compounds have a different bicyclic framework but may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which can be tailored for specific applications in research and industry.
属性
IUPAC Name |
N-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-8(2)12-11(15)14-6-5-9-3-4-10(7-14)13-9/h8-10,13H,3-7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHBPVGJIMNJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC2CCC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((Tetrahydrofuran-3-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973862.png)
![3-[2-(Trifluoromethoxy)phenyl]-1-propene](/img/structure/B7973864.png)
![3-[3-(Trifluoromethoxy)phenyl]-1-propene](/img/structure/B7973868.png)




![3-((5-Methylthiophen-2-yl)methyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973896.png)
![N-butyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973909.png)
![N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973916.png)
![3-Methylsulfonyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973929.png)

